

Dichotomine B: A Technical Guide on its Mechanism of Action

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Compound of Interest		
Compound Name:	Dichotomine B	
Cat. No.:	B15589489	Get Quote

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Abstract

Dichotomine B, a β -Carboline alkaloid isolated from Stellariae Radix, has emerged as a promising bioactive compound with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the current understanding of **Dichotomine B**'s mechanism of action, focusing on its roles in attenuating neuroinflammation and preventing skeletal muscle atrophy. The information presented herein is synthesized from peer-reviewed scientific literature to support further research and drug development endeavors.

Core Mechanisms of Action

Dichotomine B exerts its biological effects through the modulation of key signaling pathways involved in cellular stress responses, inflammation, and protein metabolism. The primary mechanisms identified to date are its regulation of the TLR4/MyD88-mTOR pathway in neuroinflammation and its suppression of key biomarkers in muscle atrophy.

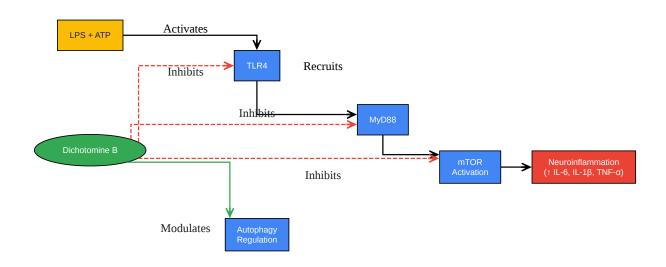
Anti-Neuroinflammatory Activity

In the context of neuroinflammation, **Dichotomine B** has been shown to attenuate the inflammatory responses in microglia.[1] The mechanism is primarily attributed to its ability to regulate the Toll-like receptor 4 (TLR4) signaling pathway.

Signaling Pathway:



Dichotomine B inhibits the activation of the TLR4/MyD88-mTOR signaling cascade.[1] Upon stimulation by lipopolysaccharide (LPS) and ATP, TLR4 activation typically leads to the recruitment of the adaptor protein MyD88, initiating a downstream cascade that results in the activation of mTOR (mammalian target of rapamycin). This pathway is crucial for the production of pro-inflammatory cytokines. **Dichotomine B** intervenes in this process, leading to a reduction in the expression of key signaling molecules and a subsequent decrease in the inflammatory response. Furthermore, its mechanism in neuroinflammation may be linked to the regulation of autophagy.[1]



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Dichotomine B's inhibition of the TLR4/MyD88-mTOR pathway.

Attenuation of Skeletal Muscle Atrophy

Dichotomine B has demonstrated protective effects against skeletal muscle atrophy induced by starvation.[2][3] Its mechanism in this context involves the suppression of key proteins that mark for muscle degradation.

Signaling Pathway:

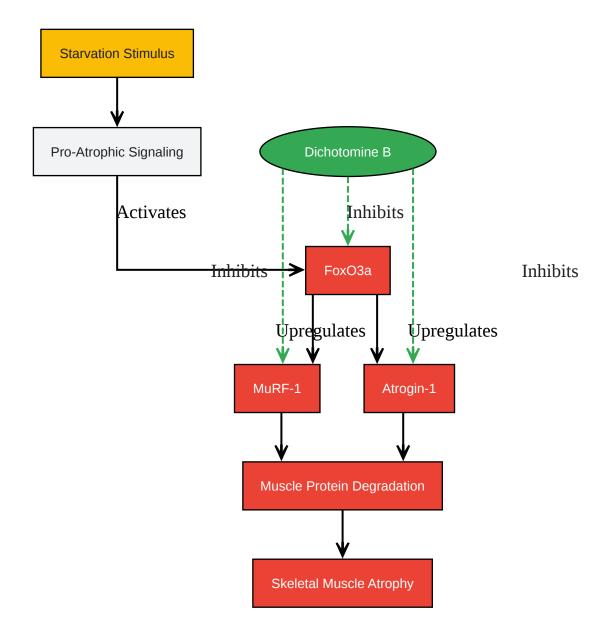




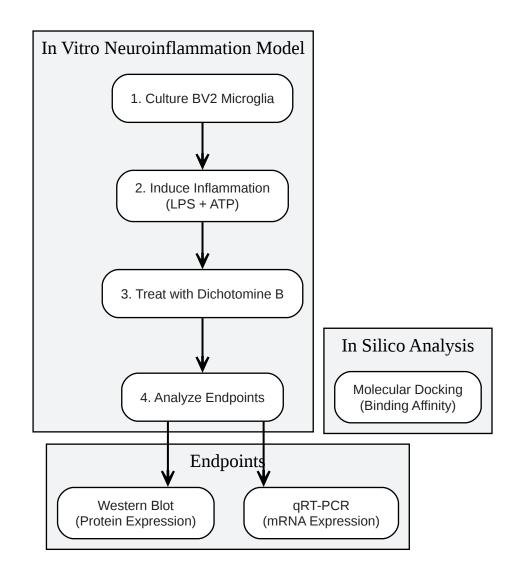


The anti-atrophic effect of **Dichotomine B** is associated with the downregulation of critical ubiquitin ligases and transcription factors that are upregulated during muscle wasting. Specifically, it suppresses the expression of FoxO3a (Forkhead box protein O3a), MuRF-1 (Muscle RING-finger protein-1), and Atrogin-1 (also known as MAFbx).[3] These proteins are key regulators of muscle protein breakdown. By inhibiting these biomarkers, **Dichotomine B** helps to preserve muscle mass and function.









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